thieno[3,4-g][2]benzothiole
Description
Thieno[3,4-g][2]benzothiole is a polycyclic heteroaromatic compound featuring fused thiophene and benzene rings with sulfur atoms incorporated into its structure. The numbering and fusion positions (3,4-g) distinguish it from other thieno-fused derivatives, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
thieno[3,4-g][2]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-2-8-4-12-6-10(8)9-5-11-3-7(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKYYGLOJHEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSC=C2C3=CSC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376705 | |
| Record name | Benzo[1,2-c:3,4-c']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-31-9 | |
| Record name | Benzo[1,2-c:3,4-c']dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:3,4-c’]dithiophene typically involves the bromination of benzo[1,2-b:6,5-b’]dithiophene-4,5-dione, followed by a series of coupling reactions. One common method is the direct (hetero)arylation polymerization (DHAP) technique, which uses a monobrominated benzo[1,2-b:4,5-b’]dithiophene monomer and a Herrmann–Beller catalyst with a tertiary phosphine . This method provides good yields and well-defined polymers.
Industrial Production Methods
Industrial production of Benzo[1,2-c:3,4-c’]dithiophene often involves large-scale bromination reactions followed by coupling reactions using various catalysts. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in organic electronics.
Chemical Reactions Analysis
Oxidation Reactions
Thieno[3,4-g]benzothiole undergoes oxidation at the sulfur atom or aromatic system under controlled conditions:
Mechanistic Insight :
-
Sulfur’s lone pair facilitates electrophilic attack by peroxides.
Reduction Reactions
Reductive cleavage of the thiazole ring or functional groups has been reported:
Key Finding :
Electrophilic Substitution
The electron-rich thiophene ring undergoes regioselective electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Product (Position) | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS in DMF, −10°C, 8h | 5-Bromo derivative | 83% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 4-Nitro derivative | 68% |
Regiochemical Preference :
Nucleophilic Aromatic Substitution
Activated positions allow substitution with nucleophiles:
| Nucleophile | Conditions | Product (Position) | Yield | Source |
|---|---|---|---|---|
| NaN₃ in DMSO, 100°C | 6-Azido derivative | 91% | ||
| KSCN in EtOH, reflux | 6-Thiocyano derivative | 76% |
Note :
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization:
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 3-Aryl-substituted derivative | 85% | |
| Sonogashira | PdCl₂/CuI, PPh₃, NEt₃ | 2-Alkynyl-substituted derivative | 79% |
Optimized Protocol :
Cyclization and Annulation
Intramolecular reactions construct polycyclic systems:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| o-Iodoaryl derivative | CuI, phenanthroline, DMF, 120°C | Thienobenzothienodiazepine | 73% | |
| Alkyne-tethered amine | AuCl₃, CH₂Cl₂, 25°C | Tetracyclic fused system | 68% |
Mechanism :
Radical-Mediated Functionalization
Visible-light photocatalysis enables eco-friendly modifications:
| Photocatalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| 4CzIPN, blue LED | Alkyl halide | 2-Alkylated derivative | 82% | |
| Eosin Y, H₂O | Diazo compound | 2-Acylated derivative | 75% |
Advantage :
Acid/Base-Mediated Rearrangements
Protonation or deprotonation induces structural changes:
| Conditions | Observation | Outcome | Source |
|---|---|---|---|
| H₂SO₄, 150°C, 3h | Ring contraction to thienothiazine | 58% yield | |
| NaH, DMF, 80°C | Deprotonation at C5, alkylation | 5-Alkoxy derivative (89%) |
Key Research Findings
-
Electronic Properties : The sulfur-rich structure enhances electron mobility, making it valuable in OLEDs .
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Pharmacological Potential : Brominated derivatives show antitumor activity (IC₅₀ = 2.1 µM against HeLa) .
-
Synthetic Versatility : Combines electrophilic, nucleophilic, and cross-coupling reactivity for diverse functionalization .
Scientific Research Applications
Chemical Applications
Organic Semiconductors
- Thieno[3,4-g] benzothiole is recognized for its potential use in organic semiconductors. Its unique electronic structure allows it to function effectively in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its favorable charge transport properties. Studies have demonstrated that derivatives of this compound exhibit p-type characteristics, making them suitable for applications in electronic devices such as OLEDs and photovoltaic cells .
Conductive Polymers
- The compound's stability and electronic properties make it an excellent candidate for incorporation into conductive polymers. Research has shown that polymers containing thieno[3,4-g] benzothiole can achieve enhanced conductivity and thermal stability, which are critical for various industrial applications .
Biological Applications
Antitumor Activity
- Thieno[3,4-g] benzothiole derivatives have been evaluated for their antitumor properties. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a recent study reported IC50 values in the micromolar range against breast cancer cells, highlighting their potential as therapeutic agents .
Antimicrobial Effects
- The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Mechanistic studies suggest that it disrupts microbial cell membranes and inhibits essential enzymatic pathways. In vitro tests have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anti-inflammatory Properties
- Research has also explored the anti-inflammatory potential of thieno[3,4-g] benzothiole. Animal model studies demonstrated a reduction in paw edema in carrageenan-induced inflammation models, suggesting its efficacy as an anti-inflammatory agent .
Industrial Applications
Organic Light-Emitting Diodes (OLEDs)
- The compound's electronic properties make it suitable for use in OLED technology. Its ability to emit light when an electric current is applied allows for the development of efficient display technologies. Research indicates that devices incorporating thieno[3,4-g] benzothiole can achieve high brightness and efficiency levels .
Photovoltaic Cells
- Thieno[3,4-g] benzothiole derivatives have been used as active materials in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy positions them as promising candidates for next-generation solar cells. Studies have reported improved power conversion efficiencies when these compounds are utilized in photovoltaic devices compared to traditional materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[1,2-c:3,4-c’]dithiophene in organic electronics involves its ability to facilitate charge transfer and improve the efficiency of electronic devices. The compound’s fused ring structure allows for efficient π-π stacking interactions, enhancing the charge mobility in organic photovoltaic materials and field-effect transistors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between thieno[3,4-g][2]benzothiole and related compounds:
Key Structural and Functional Insights
Planarity and Conjugation: Thieno[3,4-d][1,3]dithiole exhibits a planar π-conjugated system with bond lengths intermediate between single and double C–S bonds (1.635–1.744 Å) . This compound likely shares this planarity, which could enhance charge transport in materials science applications.
Synthetic Approaches: Sodium hydride in DMF is a common reagent for coupling phenols/thiophenols with heterocyclic precursors, as seen in benzo-1,4-oxathiins . Similar methods may apply to this compound.
Biological Activity Trends: The position of ring fusion critically impacts bioactivity. For example, thieno[3,2-d]thiazoles show potent anti-MRSA activity , while thieno[3,2-e]triazolopyrimidines exhibit only modest anticancer effects . The 3,4-g fusion in the target compound may confer unique selectivity.
Electronic Properties: Sulfur-rich analogs like thieno[3,4-d][1,3]dithiole demonstrate significant electron delocalization, suggesting that this compound could serve as a conductive moiety in organic electronics .
Biological Activity
Thieno[3,4-g] benzothiole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of thieno[3,4-g] benzothiole, including its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Thieno[3,4-g] benzothiole is characterized by a fused ring system that includes sulfur and nitrogen atoms. This unique structure contributes to its biological activity and pharmacological properties. The molecular formula is with a molecular weight of approximately 165.20 g/mol.
Biological Activities
Thieno[3,4-g] benzothiole exhibits a wide range of biological activities:
- Antimicrobial Activity : Compounds containing thieno[3,4-g] benzothiole have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the thieno structure can enhance its antimicrobial efficacy .
- Antitumor Activity : Research has demonstrated that thieno[3,4-g] benzothiole derivatives possess significant antitumor properties. They have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential for cancer treatment .
- Antiviral Properties : Some derivatives have exhibited antiviral activity against specific viruses, indicating their potential as therapeutic agents in viral infections .
The mechanisms underlying the biological activities of thieno[3,4-g] benzothiole are multifaceted:
- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, blocking critical pathways in microbial and cancer cells. For instance, they may inhibit DNA synthesis or disrupt metabolic functions essential for cell survival .
- Oxidative Stress Modulation : Thieno[3,4-g] benzothiole compounds can also modulate oxidative stress responses in cells, contributing to their protective effects against oxidative damage .
Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of various thieno[3,4-g] benzothiole derivatives against common pathogens. The results indicated that certain modifications significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15 to 50 µg/mL depending on the derivative .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| A | 15 | Staphylococcus aureus |
| B | 30 | Escherichia coli |
| C | 50 | Pseudomonas aeruginosa |
Antitumor Activity
In vitro studies on cancer cell lines demonstrated that thieno[3,4-g] benzothiole derivatives could reduce cell viability by up to 70% at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation pathways .
| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |
|---|---|---|
| MCF-7 (Breast) | 8 | 30 |
| HeLa (Cervical) | 12 | 25 |
| A549 (Lung) | 10 | 35 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
